molecular formula C22H19N3O5S2 B12484694 N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B12484694
M. Wt: 469.5 g/mol
InChI Key: CVBFKDDWXTYBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a sulfonamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenylacetic acid to form an intermediate sulfonamide. This intermediate is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring and the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring or the methoxyphenyl group.

Scientific Research Applications

N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzothiazole ring can interact with various proteins and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE
  • N-{4-[(3-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE
  • 4-AMINO-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE
  • 4-AMINO-N-(3-METHOXYPHENYL)BENZENESULFONAMIDE

Uniqueness

N-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}-2-(2-OXO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H19N3O5S2

Molecular Weight

469.5 g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C22H19N3O5S2/c1-30-17-10-6-16(7-11-17)24-32(28,29)18-12-8-15(9-13-18)23-21(26)14-25-19-4-2-3-5-20(19)31-22(25)27/h2-13,24H,14H2,1H3,(H,23,26)

InChI Key

CVBFKDDWXTYBMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.